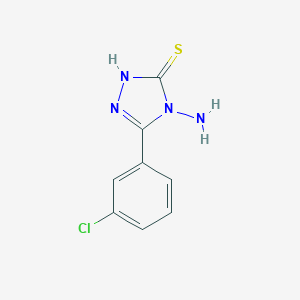

4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol (ACPTT) is a heterocyclic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. It is a versatile platform for the synthesis of various functionalized compounds, and its unique structure allows it to act as a ligand, chelator, or catalyst in various chemical reactions. ACPTT has been extensively studied in the past few decades, and its potential applications in the fields of medicinal chemistry and drug discovery have been investigated.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Triazole and thiazole derivatives have been extensively studied for their medicinal properties . They exhibit a wide range of therapeutic applications such as anti-oxidant , anti-inflammatory , anticancer , antidiabetic , antihypertensive , antiviral , anti-tubercular , antifungal , antiepileptic and antimicrobial effects . Therefore, it’s plausible that “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” could also have potential applications in medicinal chemistry.

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Given the thiol group in “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol”, it could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . The presence of the thiophene ring in “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” could make it a candidate for research in this field.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives have been used in the fabrication of Organic Field-Effect Transistors (OFETs) . The compound “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol” could potentially be explored for similar applications.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . Given the presence of the thiophene ring in “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol”, it could be a potential candidate for research in this area.

Antioxidant Activity

Aminothiazole derivatives, such as dendrodoine analogs, have demonstrated antioxidant activity . Given the presence of both the amine and thiazole groups in “4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol”, it could potentially exhibit similar properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolo derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Similar compounds have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis within cells .

Biochemical Pathways

ROS are involved in various cellular processes, including cell signaling and homeostasis. AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .

Result of Action

Similar compounds have been shown to inhibit cell growth and induce apoptosis .

Propiedades

IUPAC Name |

4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATVJWDMJSXPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395897 | |

| Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117320-66-8 | |

| Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the development of new antimicrobial compounds?

A1: 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol serves as a crucial starting material in synthesizing two classes of heterocyclic compounds with promising antimicrobial activity: 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a 1,2,4-triazole nucleus []. The study by [] demonstrates its reactivity with various aryl aldehydes and phenacyl bromides, leading to the formation of these diverse heterocyclic systems.

Q2: How does the structure of the synthesized compounds relate to their antimicrobial activity?

A2: While the research [] confirms the synthesis and antimicrobial screening of the 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further investigation is needed to establish a clear correlation between specific structural modifications within these compounds and their antimicrobial potency and selectivity. Understanding these relationships is crucial for optimizing the design and development of more potent and targeted antimicrobial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

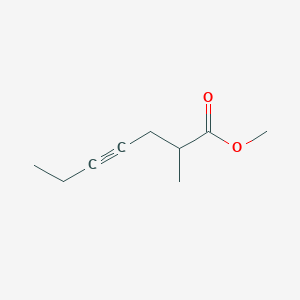

![Ethyl 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-YL]acetate](/img/structure/B54469.png)

![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)

![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)